molecular formula C8H13N5O2S B5035346 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide

2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide

Cat. No. B5035346
M. Wt: 243.29 g/mol
InChI Key: MSWVWYZPJLLYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide, also known as EMTA, is a chemical compound that has gained attention from researchers due to its potential applications in scientific research. EMTA is a thioacetamide derivative that has shown promising results in various fields such as biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide is not fully understood. However, studies have suggested that 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration. In cancer cells, 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide induces apoptosis by activating the caspase cascade, a series of enzymatic reactions that lead to cell death. The exact mechanism of action of 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide on liver cells is still under investigation.
Biochemical and Physiological Effects:
2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has been shown to have various biochemical and physiological effects. In biochemistry, 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has been shown to increase the concentration of acetylcholine, leading to improved cognitive function and memory. In pharmacology, 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has been shown to induce apoptosis in cancer cells, leading to cell death. In toxicology, 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has been shown to cause liver damage in animal models, leading to elevated liver enzymes and histological changes.

Advantages and Limitations for Lab Experiments

2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has been studied extensively in various fields of scientific research, making it a well-established compound. However, 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide also has some limitations. Its mechanism of action is not fully understood, and its toxicity profile is still under investigation. Further studies are needed to establish its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide. In biochemistry, further studies are needed to establish its potential use as a cognitive enhancer. In pharmacology, further studies are needed to establish its potential use as an anticancer agent. In toxicology, further studies are needed to establish its safety profile and to investigate its potential use as a model compound for liver toxicity. Overall, 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has shown promising results in various fields of scientific research, and further studies are needed to establish its full potential.

Synthesis Methods

2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide can be synthesized using a simple one-pot reaction between 2-chloroacetamide and 4-(ethylamino)-6-methoxy-1,3,5-triazine-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile. The yield of 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent ratio.

Scientific Research Applications

2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has been studied for its potential applications in various fields of scientific research. In biochemistry, 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the concentration of acetylcholine, which can improve cognitive function and memory. In pharmacology, 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has been studied for its potential use as an anticancer agent. Studies have shown that 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide can induce apoptosis, or programmed cell death, in cancer cells. In toxicology, 2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide has been used as a model compound to study the toxic effects of thioacetamide derivatives on liver cells.

properties

IUPAC Name

2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2S/c1-3-10-6-11-7(15-2)13-8(12-6)16-4-5(9)14/h3-4H2,1-2H3,(H2,9,14)(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWVWYZPJLLYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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